molecular formula C24H20ClN3O2 B2588110 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005291-64-4

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2588110
CAS No.: 1005291-64-4
M. Wt: 417.89
InChI Key: KLVNSLCOODFIPB-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with chlorophenyl and dimethylphenyl groups.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions. For instance, the chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the naphthyridine derivative is reacted with an amine, such as 3,4-dimethylaniline, under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with similar compounds, such as other naphthyridine derivatives and substituted aromatic compounds. Similar compounds include:

    1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound has a quinoline core instead of a naphthyridine core.

    1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydroisoquinoline-3-carboxamide: This compound features an isoquinoline core.

    1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthyridine core, which may confer distinct chemical and biological properties.

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthyridine core with distinct substituents that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClN2O2C_{21}H_{19}ClN_{2}O_{2}. Its structure includes a chlorophenyl group and a dimethylphenyl group, which are pivotal in determining its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors and modulate their activity, influencing cellular responses.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits potential antibacterial properties by disrupting bacterial cell wall synthesis.
AnticancerInduces apoptosis in cancer cells, potentially through inhibition of signaling pathways involved in cell proliferation.
Anti-inflammatoryMay reduce inflammation by modulating immune responses.

Antimicrobial Activity

A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The mechanism was linked to its ability to inhibit bacterial enzyme activity essential for cell wall synthesis.

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines by immune cells, thus providing a therapeutic avenue for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideBromine instead of chlorineSimilar antimicrobial activity but lower potency.
1-[(4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideFluorine substitutionEnhanced anticancer activity compared to the chlorinated variant.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-5-10-20(12-16(15)2)27-23(29)21-13-18-4-3-11-26-22(18)28(24(21)30)14-17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVNSLCOODFIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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